
4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Methoxy-5-methylphenyl isothiocyanate” is a laboratory chemical . It’s important to note that the structure of this compound is similar but not identical to “4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine”.
Synthesis Analysis
There are several methods for synthesizing isothiocyanates, which are a class of compounds that includes “2-Methoxy-5-methylphenyl isothiocyanate”. One method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines . Another method involves catalytic protodeboronation of alkyl boronic esters .
Molecular Structure Analysis
The molecular formula for “2-Methoxy-5-methylphenol” is C8H10O2 . This compound is structurally similar to “4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine”, but it lacks the thiazol-2-amine group.
Chemical Reactions Analysis
Isothiocyanates, including “2-Methoxy-5-methylphenyl isothiocyanate”, can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . Protodeboronation of alkyl boronic esters is another method that has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-5-methylphenyl isothiocyanate” include a density of 1.0±0.1 g/cm3, a boiling point of 252.7±28.0 °C at 760 mmHg, and a flash point of 114.8±18.4 °C .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- A series of thiazole derivatives, similar in structure to the compound , demonstrated good to moderate anticancer activity against several human cancer cell lines, including breast (MCF-7, MDA MB-231), lung (A549), and prostate (Du-145) cancers. These findings suggest the potential utility of thiazole compounds in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial and Antifungal Properties
- Novel amino acid derivatives synthesized from a structurally similar compound exhibited antimicrobial activities against different strains of Gram-negative and Gram-positive bacteria (El-Sakka, Soliman, & Abdullah, 2014).
- Another study demonstrated the antifungal effectiveness of certain thiazole derivatives against significant types of fungi, showcasing the potential of these compounds in developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
Biological Activity Enhancement
- Research into the functional modification of hydrogels with various amine compounds, including thiazole derivatives, indicated enhanced swelling properties and suggested potential applications in medical fields due to improved thermal stability and significant biological activities (Aly & El-Mohdy, 2015).
Central Nervous System Penetrability
- A specific thiazole derivative was identified as a potent serotonin-3 receptor antagonist, indicating its ability to effectively penetrate the blood-brain barrier and suggesting its utility in central nervous system studies (Rosen et al., 1990).
Antibacterial Activity
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a compound with a similar structure, showed in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, highlighting the antibacterial potential of thiazole compounds (Uwabagira, Sarojini, & Poojary, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-4-10(14-2)8(5-7)9-6-15-11(12)13-9/h3-6H,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMKXDHPVOTHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

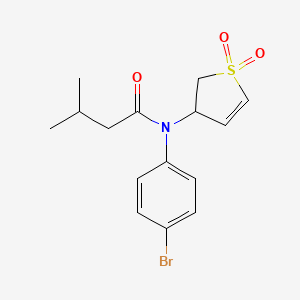
![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2811690.png)
![1-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2811691.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2811692.png)
![3-(4-chlorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2811693.png)
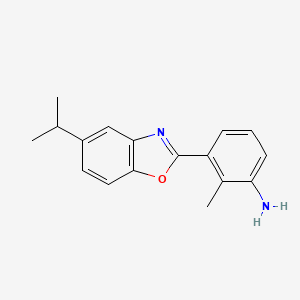
![Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate](/img/structure/B2811699.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile](/img/structure/B2811701.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2811705.png)
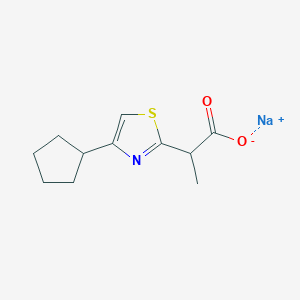
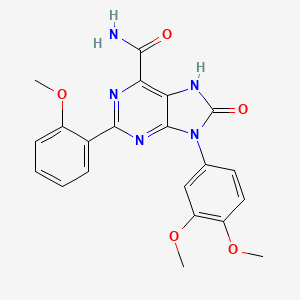
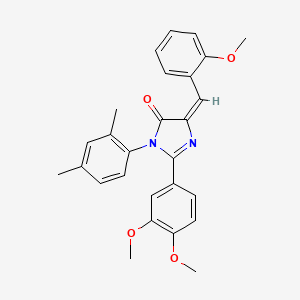
![5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2811711.png)
![methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-methoxyphenyl)methylidene]amino]prop-2-enoate](/img/structure/B2811712.png)